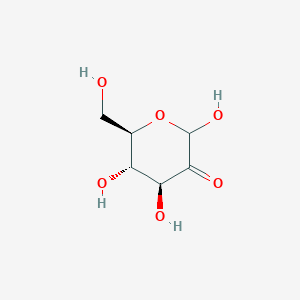

2-dehydro-D-glucopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3-,4+,6?/m1/s1 |

InChI Key |

FYWIDDXZIOQEQU-SVXWRWBYSA-N |

SMILES |

C(C1C(C(C(=O)C(O1)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(=O)C(O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(=O)C(O1)O)O)O)O |

Origin of Product |

United States |

Chemical and Enzymatic Synthesis Pathways of 2 Dehydro D Glucopyranose

Enzymatic Routes for C2-Oxidation of D-Glucopyranose

The regioselective oxidation of D-glucopyranose at the second carbon atom is efficiently achieved using specific oxidoreductase enzymes. These biocatalysts offer high selectivity, avoiding the need for complex protection and deprotection steps often required in traditional chemical synthesis.

Pyranose 2-Oxidase (P2Ox) Catalyzed Formation of 2-Keto Derivatives from Aldopyranoses

Pyranose 2-oxidase (P2Ox), a flavoprotein belonging to the glucose-methanol-choline (GMC) oxidoreductase family, is a key enzyme in the C-2 oxidation of various aldopyranoses. boku.ac.atresearchgate.net Found predominantly in lignin-degrading fungi, P2Ox catalyzes the oxidation of D-glucose to 2-dehydro-D-glucopyranose. boku.ac.atboku.ac.at This reaction involves the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH2, followed by the re-oxidation of the cofactor by molecular oxygen, which produces hydrogen peroxide as a byproduct. researchgate.netplos.org

The catalytic mechanism of P2Ox is a Ping Pong Bi Bi type. plos.orgnih.gov The reaction proceeds in two distinct half-reactions. In the reductive half-reaction, the aldopyranose substrate binds to the enzyme and reduces the FAD cofactor. researchgate.netnih.gov The subsequent oxidative half-reaction involves the re-oxidation of the reduced flavin by an electron acceptor, typically oxygen. plos.org The high regioselectivity for the C2 position is a hallmark of P2Ox, making it a valuable tool in carbohydrate chemistry for producing 2-keto derivatives that are otherwise difficult to synthesize chemically. boku.ac.atnih.gov The enzyme's active site structure, including a conserved histidine residue (His548), plays a crucial role in the catalytic process by acting as a general base to abstract a proton from the C2 hydroxyl group of the sugar, facilitating hydride transfer to the FAD. nih.gov

While P2Ox from sources like Trametes multicolor shows high specificity for C2 oxidation of D-glucose, some variants can also exhibit minor activity at the C3 position, depending on the substrate. researchgate.netnih.gov The enzyme can also oxidize other monosaccharides such as D-galactose and D-xylose at the C2 position. boku.ac.at

Table 1: Substrate Specificity of Pyranose 2-Oxidase (P2Ox)

| Substrate | Oxidation Position(s) | Product(s) | Source Organism Example |

|---|---|---|---|

| D-Glucose | C2 | 2-Keto-D-glucose | Trametes multicolor nih.gov |

| D-Galactose | C2 | 2-Keto-D-galactose | Agaricus bisporus boku.ac.at |

| D-Xylose | C2, C3 | 2-Keto-D-xylose, 3-Keto-D-xylose | Agaricus meleagris boku.ac.at |

| Methyl-β-D-glucopyranoside | C3 | 3-Keto-methyl-β-D-glucopyranoside | Trametes multicolor jst.go.jp |

Pyranose Dehydrogenase (PDH) Mediated D-Glucose Oxidation at C2

Pyranose dehydrogenase (PDH) is another flavin-dependent sugar oxidoreductase that can oxidize D-glucose. Unlike P2Ox, which primarily uses oxygen as an electron acceptor, PDH can utilize a broader range of electron acceptors. researchgate.net PDH from the fungus Agaricus meleagris is known to efficiently oxidize D-glucose at both the C2 and C3 positions. researchgate.net The regioselectivity of PDH is substrate-dependent. For instance, while glucose can be oxidized at C2 and C3, galactose is exclusively oxidized at C2 by the PDH from Agaricus bisporus. boku.ac.at

The reaction mechanism for PDH-mediated oxidation also involves the active site histidine residues acting as catalytic bases. researchgate.net The flexibility in the active site allows for the accommodation of different sugar substrates and dictates the position of oxidation. PDH has a broader substrate scope compared to P2Ox, with the ability to oxidize various monosaccharides and oligosaccharides. boku.ac.at

Microbial Conversion Pathways (e.g., Pseudomonas fluorescens in 2-Keto-D-Gluconate Synthesis)

Several microbial fermentation processes are well-established for the production of 2-keto-D-gluconate, a derivative of this compound. Bacteria from the genera Pseudomonas and Gluconobacter are particularly efficient in this conversion. researchgate.netnih.gov For example, Pseudomonas fluorescens can produce 2-keto-D-gluconate from D-glucose. scilit.comresearchgate.net This bioconversion typically occurs in a two-step oxidation process. First, glucose is oxidized to D-gluconate, which is then further oxidized to 2-keto-D-gluconate. researchgate.netd-nb.info

In many Gluconobacter species, these oxidations are carried out by membrane-bound dehydrogenases located in the periplasm. d-nb.infoasm.org Glucose dehydrogenase (GDH) catalyzes the first step, and gluconate-2-dehydrogenase (GA2DH) catalyzes the second. d-nb.info Industrial production often utilizes whole-cell biocatalysts, sometimes in immobilized forms, to improve efficiency and reusability. nih.gov For instance, immobilized resting cells of Pseudomonas plecoglossicida have been used to achieve high yields of 2-keto-D-gluconic acid from glucose. nih.gov

Table 2: Microbial Production of 2-Keto-D-Gluconic Acid

| Microorganism | Substrate | Product | Key Enzymes |

|---|---|---|---|

| Pseudomonas fluorescens | D-Glucose | 2-Keto-D-gluconate | Glucose Dehydrogenase, Gluconate Dehydrogenase researchgate.netfrontiersin.org |

| Gluconobacter oxydans | D-Glucose, D-Gluconate | 2-Keto-D-gluconate | Glucose Dehydrogenase (GDH), Gluconate-2-dehydrogenase (GA2DH) d-nb.info |

| Pseudomonas plecoglossicida | D-Glucose | 2-Keto-D-gluconic acid | Glucose Dehydrogenase, Gluconate Dehydrogenase nih.gov |

| Erwinia punctata | D-Glucose | 2,5-Diketo-D-gluconate (via 2-keto-D-gluconate) | Glucose Dehydrogenase, Gluconate Dehydrogenase asm.org |

Biosynthetic Precursors and Reaction Specificity

The primary biosynthetic precursor for this compound is D-glucose. nih.govnih.gov In most biological systems, glucose is first converted to glucose-6-phosphate, which then enters various metabolic pathways. nih.govnih.gov However, the direct oxidation of free D-glucose to its 2-keto derivative is catalyzed by extracellular or periplasmic enzymes like P2Ox and PDH, without the need for initial phosphorylation.

Enzyme specificity is a critical factor in determining the outcome of the oxidation reaction. researchgate.netwikipedia.org P2Ox exhibits high regioselectivity for the C2 position of D-glucose due to the specific geometry and chemical environment of its active site. nih.gov The active site is structured to be complementary to the transition state of the C2 oxidation reaction. researchgate.net This specificity arises from a network of interactions between the substrate and amino acid residues in the active site, which correctly orients the C2 hydroxyl group for catalysis. nih.gov

In contrast, the active site of PDH appears to be more flexible, allowing for the oxidation of glucose at both C2 and C3. researchgate.net This difference in specificity between P2Ox and PDH, despite both being flavoproteins, highlights the subtle structural variations that govern enzyme function. The substrate itself can also induce conformational changes in the enzyme that favor a particular reaction, a concept known as induced fit. researchgate.net

Chemoenzymatic Strategies in this compound Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective reaction pathways. researchgate.netnih.govrsc.org This approach is particularly useful for the synthesis of complex carbohydrates and their derivatives. In the context of this compound production, chemoenzymatic strategies can overcome the limitations of purely chemical or enzymatic routes.

For example, an enzymatic reaction can be used to achieve the specific C2 oxidation of a chemically synthesized glucose derivative. nih.gov Conversely, the product of an enzymatic oxidation, this compound, can serve as a versatile building block for subsequent chemical modifications to generate a variety of valuable compounds. researchgate.net

One-pot multi-enzyme (OPME) systems represent a powerful chemoenzymatic strategy where multiple enzymes work in concert to produce a target molecule from a simple precursor. researchgate.netnih.gov While not extensively reported specifically for this compound, similar systems are used for other sugar derivatives. For instance, a cascade reaction could be designed where glucose is first oxidized to this compound by P2Ox, and then another enzyme modifies the product in situ. The development of such multi-enzyme cascades can significantly streamline the synthesis process, improve yields, and reduce waste. mdpi.com

Enzymatic Catalysis and Mechanistic Investigations Involving 2 Dehydro D Glucopyranose

Substrate Recognition and Specificity of Oxidoreductases for D-Glucose C2 Oxidation

Oxidoreductases that catalyze the oxidation of D-glucose at the C2 position, such as pyranose 2-oxidase (P2O), exhibit a remarkable degree of substrate specificity. These enzymes, belonging to the glucose-methanol-choline (GMC) oxidoreductase superfamily, generally show a preference for D-glucose but can also act on other monosaccharides like D-galactose and D-xylose. boku.ac.atasm.org The specificity is dictated by the architecture of the enzyme's active site, which is a cavity housing the flavin adenine (B156593) dinucleotide (FAD) cofactor. boku.ac.at

In Trametes multicolor P2O (TmP2O), the active site cavity is lined with specific amino acid residues that interact with the sugar substrate. boku.ac.at A dynamic loop (residues 452-461) acts as a gate, controlling substrate entry and exit. rcsb.orgnih.gov For optimal C2 oxidation of D-glucose, this loop adopts a semi-open conformation, allowing for stabilizing interactions between the enzyme and the substrate. nih.gov Specifically, interactions between Asp452 and the O4 hydroxyl group of glucose, as well as between Tyr456 and the O6 hydroxyl group, are crucial for positioning the substrate correctly for oxidation at C2. nih.gov These interactions are not possible when the substrate is positioned for oxidation at other carbons, such as C3, highlighting the structural basis for regioselectivity. nih.gov

The following table summarizes the key residues in the active site of T. multicolor P2O involved in substrate binding and their interacting partners on the D-glucose molecule.

| Active Site Residue | Interacting Glucose Moiety | Role in Substrate Recognition |

| Val546 | C1-hydroxyl group | Interacts with the hydroxyl group at C-1 of glucose. boku.ac.at |

| Asp452 | O4-hydroxyl group | Stabilizes the substrate for C2 oxidation. nih.gov |

| Tyr456 | O6-hydroxyl group | Stabilizes the substrate for C2 oxidation. nih.gov |

| Gln448 | - | Lines the active site cavity. boku.ac.at |

| Asn593 | - | Lines the active site cavity and is involved in electron transfer. boku.ac.at |

| Leu545 | - | Lines the active site cavity. boku.ac.at |

| Leu547 | - | Lines the active site cavity. boku.ac.at |

Reaction Mechanisms of Pyranose Oxidases (e.g., P2O Hydride Transfer)

The catalytic cycle of pyranose 2-oxidase consists of two main half-reactions: a reductive half-reaction and an oxidative half-reaction. boku.ac.atboku.ac.atmdpi.com In the reductive half-reaction, the enzyme's FAD cofactor is reduced to FADH2 by the sugar substrate, which is in turn oxidized. asm.orgmdpi.com This process is consistent with a hydride transfer mechanism. nih.govresearchgate.net The reaction begins with the stepwise formation of a D-glucose alkoxide intermediate. nih.govresearchgate.net This is followed by the transfer of a hydride ion from the C2 position of the sugar to the N5 atom of the flavin ring of FAD. nih.govresearchgate.net

Role of Catalytic Residues (e.g., His548 in Pyranose 2-Oxidase)

Specific amino acid residues within the active site play critical roles in the catalytic mechanism. In pyranose 2-oxidase, His548 is a key catalytic residue. nih.govresearchgate.netnih.gov Site-directed mutagenesis and pH-dependence studies have demonstrated that His548 functions as a catalytic base. nih.govresearchgate.netnih.gov In its unprotonated form, His548 abstracts a proton from the C2-hydroxyl group of D-glucose. nih.govnih.gov This deprotonation facilitates the formation of the alkoxide intermediate, which is a prerequisite for the subsequent hydride transfer to the FAD cofactor. nih.govresearchgate.net

Mutations of His548 to other amino acids, such as alanine, asparagine, serine, or aspartate, result in an enzyme that cannot be reduced by D-glucose, underscoring its essential role in the reductive half-reaction. nih.gov Another important residue, Asn593, works in concert with His548 to correctly position the substrate and facilitate the electron transfer from the sugar to the flavin. boku.ac.atrcsb.orgcapes.gov.br

Isotopic Labeling Studies in Mechanistic Elucidation

Kinetic isotope effect (KIE) studies, particularly using isotopically labeled substrates, have been instrumental in elucidating the reaction mechanism of pyranose 2-oxidase. A large primary kinetic isotope effect was observed when 2-deuterio-D-glucose was used as the substrate, which is a strong indicator that the C-H bond cleavage at the C2 position is a rate-limiting step in the flavin reduction process. nih.govresearchgate.netnih.gov This finding provides compelling evidence for the proposed hydride transfer mechanism. nih.govresearchgate.netresearchgate.net

Conversely, the absence of a significant solvent kinetic isotope effect on the flavin reduction step suggests that proton transfer from the solvent is not involved in the rate-determining step of this half-reaction. nih.govresearchgate.netnih.gov These isotopic labeling experiments, combined with other kinetic and structural data, have been crucial in building a detailed picture of the chemical transformations occurring within the active site of P2O. nih.govresearchgate.net

Enzymatic Formation and Interconversion within Glycosidic Linkages (e.g., 1-Deoxy-2-Dehydro-D-Glucopyranose)

While pyranose oxidases are key to the formation of 2-dehydro-D-glucopyranose from free monosaccharides, other enzymes can synthesize related structures within larger carbohydrate molecules. For instance, cellobiose (B7769950) phosphorylase from Cellvibrio gilvus has been shown to synthesize 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose, a disaccharide containing a 1-deoxy-2-dehydro-D-glucopyranose (structurally equivalent to 1,5-anhydro-D-fructose) moiety. jst.go.jp This synthesis occurs via the transfer of a glucose unit from α-D-glucose 1-phosphate to 1,5-anhydro-D-fructose, which acts as an acceptor molecule. jst.go.jp

Interestingly, this enzymatically formed disaccharide is not stable and undergoes spontaneous decomposition through β-elimination, yielding D-glucose and ascopyrone T. jst.go.jp This highlights the inherent reactivity of the this compound structure, even when incorporated into a glycosidic linkage. Other enzymatic routes to deoxy-sugars related to this compound have also been explored, such as the chemoenzymatic synthesis of 1-deoxy-L-fructose. beilstein-journals.org

Enzyme Engineering and Directed Evolution for Modified Specificity or Efficiency

The natural properties of oxidoreductases like pyranose 2-oxidase can be tailored for specific applications through protein engineering and directed evolution. mdpi.com These techniques aim to alter the enzyme's substrate specificity, catalytic efficiency, or stability. jst.go.jpnih.gov For example, site-directed mutagenesis has been used to create P2O variants with altered substrate preferences. jst.go.jpnih.gov By mutating a single amino acid, Ala551, in the P2O from Phanerochaete chrysosporium, researchers were able to increase the enzyme's specificity for 1,5-anhydro-D-glucitol, a biomarker for diabetes, relative to glucose. jst.go.jp

Similarly, saturation mutagenesis of His450 in T. multicolor P2O led to variants with improved activity towards D-galactose. nih.gov Combining beneficial mutations can lead to even more desirable traits, such as enzymes that can efficiently convert both glucose and galactose, which is useful in the processing of lactose (B1674315) hydrolysates. nih.gov Directed evolution, which involves generating large libraries of mutant enzymes and screening for improved properties, has also been successfully applied to other oxidoreductases like glucose oxidase to enhance their stability and catalytic activity. nih.govcsic.es These approaches hold significant promise for developing novel biocatalysts based on this compound-producing enzymes for a wide range of biotechnological applications. uni-greifswald.de

The table below provides examples of engineered P2O variants and their modified properties.

| Enzyme Variant (P2O from) | Mutation(s) | Modified Property | Reference |

| Phanerochaete chrysosporium | A551L | Increased specificity for 1,5-anhydro-D-glucitol over glucose. | jst.go.jp |

| Trametes multicolor | H450G | Improved catalytic efficiency for D-galactose. | nih.gov |

| Trametes multicolor | H450G/V546C | Increased activity with D-galactose while maintaining high glucose activity. | nih.gov |

| Trametes multicolor | H450G/E542K/V546C | Concomitant conversion of glucose and galactose with increased stability. | nih.gov |

| Trametes multicolor | T166R, Q448H, L545C, L547R, N593C | Decreased oxidase activity with maintained dehydrogenase activity. | nih.gov |

Reactivity and Derivatization Studies of the C2 Ketone

Chemical Transformations of the Ketone Moiety

The ketone group at the C2 position of 2-dehydro-D-glucopyranose is the focal point for a variety of chemical transformations. These reactions are fundamental to the synthesis of diverse carbohydrate derivatives.

Reduction of the C2 ketone is a common transformation. Treatment of an aldose or ketose with a reducing agent like sodium borohydride (B1222165) (NaBH₄) converts it into a polyalcohol, known as an alditol. libretexts.org This reduction occurs via the open-chain form of the sugar, which is in equilibrium with its cyclic hemiacetal form. libretexts.org Although the open-chain form is present in small amounts, its continuous reduction drives the equilibrium until the entire sample has reacted. libretexts.org

Oxidation reactions also play a crucial role. For instance, the enzyme pyranose oxidase, found in fungi, oxidizes D-glucose at the C2 hydroxyl group to produce glucosone (2-keto-D-glucose). nih.gov Further oxidation can occur at other positions. For example, a pyranose dehydrogenase from the fungus Agaricus meleagris can oxidize D-glucose at both the C2 and C3 positions. researchgate.net In some bacteria, 2-dehydro-D-glucose can be further oxidized at the C1 position by 2-keto-D-glucose dehydrogenase to yield 2-keto-D-gluconic acid. researchgate.net

The carbonyl group also facilitates condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of the ketone with an activated methylene (B1212753) compound. This reaction, often favored in aqueous media, allows for the formation of new carbon-carbon bonds. academie-sciences.fr For instance, the condensation of unprotected aldoses with barbituric acids under basic conditions can yield C-glycosyl barbiturates. academie-sciences.fr

Synthesis and Characterization of C2-Modified Derivatives

Modification of the C2 position allows for the synthesis of a wide array of derivatives with potentially altered biological activities and properties. The strategic introduction of different functional groups can influence the molecule's reactivity, stability, and interactions with biological systems. ntnu.no

The synthesis of C2-modified derivatives often involves standard organic chemistry reactions tailored for carbohydrate chemistry. For example, the hydroxyl groups of monosaccharides, including the anomeric one, can be converted to esters by treatment with an acid chloride or acid anhydride (B1165640) in the presence of a base. libretexts.org Similarly, ether derivatives can be prepared using the Williamson ether synthesis, where an alkyl halide reacts with the carbohydrate in the presence of a mild base like silver oxide. libretexts.org These derivatizations are often performed to enhance solubility in organic solvents and facilitate purification. libretexts.org

The introduction of a fluorine atom at the C2 position has been a subject of interest. For example, 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine has been synthesized, demonstrating the chemical strategies available for creating C2-fluorinated analogs. acs.org

The synthesis of amino sugar derivatives at the C2 position is also significant. A reported route to 2-N-(carboxypropylamino)-2-deoxy-D-glucopyranose involves the formation of a Schiff-base derivative of β-D-glucosamine. nih.gov The position of an amino group can significantly affect the molecule's nucleophilicity, hydrogen bonding capacity, and basicity, thereby influencing its interactions with enzymes or receptors. ntnu.no

Below is a table summarizing some C2-modified derivatives and the synthetic methods employed.

| Derivative Type | Synthetic Approach | Reagents | Reference |

| Pentaacetate | Esterification | Acetic anhydride, pyridine | libretexts.org |

| Pentamethyl ether | Williamson ether synthesis | Iodomethane, Ag₂O | libretexts.org |

| 2-Fluoro-2-deoxy | Nucleophilic substitution | DAST | acs.org |

| 2-Amino | Reductive amination/Schiff base formation | Benzyl 4-oxobutyrate | nih.gov |

Reactivity in Specific Biochemical Reactions (e.g., Beta-Elimination from Oligosaccharides)

The presence of a ketone at the C2 position significantly influences the reactivity of the sugar in biochemical contexts, most notably in facilitating β-elimination reactions in oligosaccharides.

The β-elimination reaction is characterized by the cleavage of a C-O bond at a position two carbons away from a carbonyl group. jst.go.jp In oligosaccharides containing a this compound residue, the C2-keto group activates the hydrogen atom at the C3 position, making it more acidic and susceptible to removal. This initiates the cleavage of the glycosidic bond at the C4 position. jst.go.jp

A well-studied example is the spontaneous decomposition of 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose [βGlc(1→4)AF], which mimics cellulose (B213188) with an oxidized C2 hydroxyl group. jst.go.jp This compound undergoes β-elimination to generate D-glucose and an unsaturated intermediate, ascopyrone M, which then converts to ascopyrone T. jst.go.jp The rate of this decomposition is sensitive to pH and temperature, with higher values accelerating the reaction. jst.go.jp For instance, the half-life of βGlc(1→4)AF was found to be 17 hours at 30°C and pH 7.0. jst.go.jp

This type of elimination is not limited to chemically synthesized models. Enzymatic pathways in biological systems also exploit this reactivity. For example, some glycoside hydrolases and eliminases catalyze the cleavage of glycosidic bonds via a β-elimination mechanism that is initiated by the oxidation of a hydroxyl group to a ketone. researchgate.net In the degradation of certain flavonoid C-β-glucosides by human intestinal bacteria, a key step involves the β-elimination of a 3-keto-substrate to cleave the glycosidic bond. researchgate.net

The following table shows the rate constants and half-lives for the β-elimination of βGlc(1→4)AF under different conditions.

| Temperature (°C) | pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Reference |

| 50 | 8.0 | 0.82 | 0.85 | jst.go.jp |

| 50 | 7.0 | 0.23 | 3.0 | jst.go.jp |

| 40 | 7.0 | 0.093 | 7.5 | jst.go.jp |

| 30 | 7.0 | 0.041 | 17 | jst.go.jp |

| 20 | 7.0 | 0.012 | 58 | jst.go.jp |

Data derived from the increase in D-glucose concentration during the decomposition of βGlc(1→4)AF. jst.go.jp

Role of the 2-Keto Group in Molecular Interactions with Biomolecules

The 2-keto group is a critical determinant in the molecular interactions between this compound and various biomolecules, including enzymes and other proteins. These interactions are governed by the specific chemical properties conferred by the ketone functionality.

In enzymatic reactions, the 2-keto group can play a direct role in the catalytic mechanism. For instance, in the active site of some enzymes, the ketone can be positioned to interact with specific amino acid residues that act as catalytic bases or acids. researchgate.net In the case of pyranose dehydrogenase from Agaricus meleagris, histidine residues are proposed to act as catalytic bases, abstracting a proton from the sugar, which is a key step in the oxidation process. researchgate.net

The interaction of 2-dehydro-D-glucose and its derivatives with proteins has been explored through computational methods like molecular docking. fortunejournals.com These studies aim to understand the binding mechanisms, often highlighting the role of hydrogen bonding and electrostatic interactions between the ligand and key amino acid residues in the protein's active site. fortunejournals.com For example, docking studies with the main protease of SARS-CoV-2 have explored the potential binding of 2-deoxy-D-glucose derivatives, identifying critical amino acid residues involved in the complex formation. fortunejournals.com

Role in Biological Systems and Metabolic Pathways Non Clinical

Presence and Formation in Microorganisms and Plants

2-dehydro-D-glucopyranose, also known as 2-keto-D-gluconate (2KGA), is a naturally occurring oxidized form of glucose. It is not typically found in high concentrations in most biological systems but plays a significant role as a metabolic intermediate in specific microorganisms. Its formation is a key step in the oxidative fermentation of glucose, a process characteristic of certain bacteria, particularly those belonging to the genus Gluconobacter. asm.orgoup.com These bacteria are known for their ability to incompletely oxidize a variety of sugars and alcohols in the periplasmic space. asm.org

In this process, D-glucose is first oxidized to D-gluconate. This reaction is primarily catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH). asm.orgresearchgate.net Subsequently, D-gluconate is further oxidized to this compound. asm.orgoup.com This second oxidation step is carried out by a flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate 2-dehydrogenase (GADH), which is also located on the periplasmic side of the cytoplasmic membrane. asm.org

While the primary focus of research has been on its microbial production, the structural analog 1,5-anhydro-D-fructose, which is a 1-deoxy-2-dehydro-D-glucopyranose, is found more widely in nature, including in fungi, algae, and plants. It is formed through the enzymatic degradation of starch and glycogen (B147801) by α-1,4-glucan lyase. This suggests that while this compound itself may not be as widespread, the underlying biochemical transformation involving the formation of a dehydro-glucose derivative exists in various domains of life.

Participation in Microbial Oxidative Fermentation Pathways

Microbial oxidative fermentation is a metabolic process used by certain microorganisms, notably acetic acid bacteria like Gluconobacter, to rapidly oxidize carbohydrates. This process is characterized by the incomplete oxidation of substrates, leading to the accumulation of various products. asm.org this compound is a central intermediate in these pathways when glucose is the starting substrate. jst.go.jp

The oxidative fermentation of glucose by Gluconobacter strains typically proceeds through a series of steps occurring in the periplasm. asm.orgresearchgate.net This localization is significant as it allows the bacteria to generate a proton motive force for ATP synthesis by channeling electrons from the dehydrogenases into the respiratory chain, without fully metabolizing the glucose intracellularly. researchgate.net The initial oxidation of glucose to gluconate is followed by the formation of ketogluconates, including this compound (2-ketogluconate) and 5-keto-D-gluconate. dntb.gov.uaresearchgate.net

Intermediacy in Ketogluconate Production by Gluconobacter Strains

In Gluconobacter strains, the production of ketogluconates from glucose is a well-established pathway. dntb.gov.ua After the initial formation of D-gluconate, the pathway can diverge to produce either this compound or 5-keto-D-gluconate. dntb.gov.ua The formation of this compound is a direct oxidation of D-gluconate at the C-2 position. asm.orgoup.com

The accumulation of either this compound or its downstream products depends on the specific enzymatic machinery of the Gluconobacter strain and the culture conditions. dntb.gov.uaresearchgate.net For instance, without pH control, the fermentation may stop at gluconate due to the acidification of the medium, whereas maintaining a suitable pH can promote the further oxidation to ketogluconates. researchgate.net

Enzyme Activities and Genetic Regulation of Ketogluconate Production

The production of this compound and other ketogluconates in Gluconobacter is governed by the activity and regulation of specific membrane-bound dehydrogenases. dntb.gov.ua The key enzymes involved in the direct glucose oxidation pathway are glucose dehydrogenase (GDH), gluconate dehydrogenase (GADH), and in some strains, 2-ketogluconate dehydrogenase (2KGADH). oup.com

The activity of these enzymes can vary significantly between different Gluconobacter strains, leading to different product profiles. researchgate.netdntb.gov.ua For example, some strains may have high GADH activity, leading to the accumulation of this compound, while others may predominantly produce 5-keto-D-gluconate due to higher activity of the corresponding dehydrogenase. researchgate.net

Genetic studies have begun to elucidate the regulation of this pathway. The genes encoding these dehydrogenases are often induced by high concentrations of glucose. oup.com For instance, in Gluconobacter oxydans, the enzymes for the conversion of glucose to 2,5-diketogluconate are induced by glucose concentrations above 15 mM. oup.com Genetic engineering has been employed to manipulate these pathways for biotechnological purposes. For example, mutants of G. oxydans deficient in gluconic acid dehydrogenase have been created through transposon mutagenesis, resulting in the accumulation of gluconic acid instead of the downstream product 2,5-diketogluconic acid. oup.com This highlights the critical role of GADH in the production of this compound.

Furthermore, studies on Gluconobacter sp. strain CHM43 have identified genes responsible for the consumption of this compound. asm.org Two NADPH-dependent 2-ketogluconate reductases have been identified, and their deletion prevents the cell from consuming the produced this compound, demonstrating a potential regulatory mechanism for its accumulation. asm.org

Theoretical Roles in Carbohydrate Degradation and Transformation in Nature

The role of this compound in microbial oxidative fermentation pathways suggests a broader theoretical role in carbohydrate degradation and transformation in natural environments where acetic acid bacteria are prevalent. These bacteria are often found in sugar-rich environments like fruits and flowers, where they would encounter high concentrations of glucose. The ability to rapidly and incompletely oxidize glucose to compounds like this compound could provide a competitive advantage by quickly acidifying the environment, which inhibits the growth of competing microorganisms.

The formation of this compound represents a key node in the flow of carbon from glucose. While some organisms may excrete it, others have evolved pathways to utilize it. For example, some bacteria can reduce this compound, while others can phosphorylate it as the first step in its intracellular metabolism. asm.org This indicates that this compound can be a source of carbon and energy for various microorganisms in a microbial community.

The existence of the analogous compound 1,5-anhydro-D-fructose in plants and fungi, formed from the breakdown of storage polysaccharides, points to a more fundamental biochemical principle of creating a 2-keto-glucose derivative as a step in carbohydrate metabolism. This suggests that the transformation of glucose to a 2-dehydro form may be a more common strategy in nature than currently appreciated, potentially playing roles in signaling or as a precursor for the synthesis of other compounds.

Advanced Analytical Methodologies in 2 Dehydro D Glucopyranose Research

Spectroscopic Characterization Techniques (e.g., NMR for Structural Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbohydrates, including 2-dehydro-D-glucopyranose. acs.orgresearchgate.net It provides detailed information about the covalent structure and conformational properties of the molecule in solution. acs.orgnih.gov

Key Applications of NMR in this compound Research:

Anomeric Configuration: NMR is crucial for determining the anomeric configuration (α or β) of the hydroxyl group at C-1. researchgate.netwalisongo.ac.id The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is a key indicator of their relative orientation.

Conformational Analysis: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing insights into the three-dimensional conformation of the pyranose ring. researchgate.netnih.gov This is vital for understanding how the molecule interacts with enzymes and other biological macromolecules.

Analysis of Derivatives: NMR is extensively used to characterize derivatives of this compound, such as its phosphorylated or glycosylated forms. researchgate.netfrontiersin.org For instance, in studies of 2-deoxy-2-fluoro-D-glucose (a related compound), NMR was used to identify metabolites like F-maltose. frontiersin.org

Advanced NMR techniques, such as HSQC-TOCSY (Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy), can resolve complex spectra and enable the complete assignment of all proton and carbon resonances, which is fundamental before undertaking further conformational studies. nih.gov

Chromatographic Separation and Detection Methods (e.g., HPLC for Purity and Quantification)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of this compound and its analogs from various mixtures. google.comscholarsresearchlibrary.com The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Common HPLC configurations for carbohydrate analysis include:

Anion-Exchange Chromatography: This technique, often paired with a Refractive Index (RI) detector, is effective for separating carbohydrates. A patent for the analysis of the related compound 2-deoxy-D-glucose (2-DG) describes an isocratic HPLC method using an anion-exchange column with a sodium hydroxide (B78521) mobile phase, achieving baseline resolution from glucose. google.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars. scholarsresearchlibrary.com A method for the direct determination of 2-DG, its precursor, and starting material was developed using a HILIC column with an Evaporative Light Scattering Detector (ELSD). scholarsresearchlibrary.com This method demonstrated good separation with a resolution of greater than 3.0. scholarsresearchlibrary.com

Reversed-Phase Chromatography: While less common for underivatized sugars, reversed-phase HPLC can be used for derivatized forms or in conjunction with specific detectors.

Detectors used in HPLC analysis of this compound include:

Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is widely used for sugar analysis. google.comresearchgate.net

Evaporative Light Scattering Detector (ELSD): Another near-universal detector suitable for non-volatile compounds like sugars, offering good sensitivity. scholarsresearchlibrary.comlcms.cz

Pulsed Amperometric Detection (PAD): Used with high-performance anion-exchange chromatography (HPAEC-PAD), this is a highly sensitive and selective method for the direct detection of carbohydrates. jst.go.jp

The development and validation of HPLC methods involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. google.combiorxiv.org For example, one HILIC-ELSD method reported an LOD of 2 µg/mL for a related compound. scholarsresearchlibrary.com

Table 1: HPLC Methods for the Analysis of 2-Deoxy-D-Glucose (a related compound)

| Column Type | Detector | Mobile Phase | Application | Reference |

| Anion-Exchange (Hamilton RCX-10) | Refractive Index (RI) | 18 mM NaOH | Purity and Quantification | google.com |

| HILIC (Altech Altima HP) | Evaporative Light Scattering (ELSD) | Water/Acetonitrile Gradient | Separation from precursor and starting material | scholarsresearchlibrary.com |

Mass Spectrometry Approaches for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. uni-duesseldorf.denih.gov When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for analyzing this compound. researchgate.net

Applications of Mass Spectrometry:

Molecular Weight Determination: MS provides the exact mass of the molecule, which is a fundamental piece of data for its identification. ebi.ac.uk

Structural Elucidation: Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer clues about the molecule's structure. researchgate.netresearchgate.netnih.gov By analyzing the fragments, researchers can deduce the connectivity of atoms and the positions of functional groups. nih.govnih.gov

Reaction Monitoring: MS can be used to monitor the progress of chemical or enzymatic reactions involving this compound. jove.com This is particularly useful in studying its metabolism or its role in glycation processes. researchgate.net

Quantification: Stable isotope dilution analysis using LC-MS/MS is a gold standard for the absolute quantification of molecules in complex biological samples. researchgate.netphysiology.org This involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte.

Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed depending on the nature of the sample and the analytical question. nih.govnih.gov

Integrated Analytical Strategies for Complex Biological Mixtures

The analysis of this compound in complex biological matrices, such as cell extracts or biofluids, often requires an integrated approach that combines multiple analytical techniques. jofem.orgpnas.orgfrontiersin.org This is necessary to overcome challenges like low analyte concentration, interference from other molecules, and the need for comprehensive characterization. nih.govplos.org

An integrated workflow typically involves:

Sample Preparation: This crucial first step aims to extract and enrich the target analyte from the complex matrix. Techniques may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). plos.orgnih.gov

Chromatographic Separation: HPLC or GC is used to separate this compound from other components of the mixture, reducing matrix effects and improving the accuracy of subsequent detection. nih.govacs.org

Spectroscopic and Spectrometric Detection: The separated analyte is then detected and characterized using a combination of NMR and MS. acs.orgoup.com LC-MS/MS is particularly powerful for both identification and quantification in complex mixtures. researchgate.net

For instance, metabolomic studies investigating the effects of related glucose analogs in biological systems utilize GC-MS or LC-MS to profile a wide range of metabolites, including sugar phosphates and other intermediates of carbohydrate metabolism. pnas.orgplos.org The identification of 2-dehydro-D-gluconic acid, a related compound, in fermented tea samples was achieved as part of a broader metabolomic analysis. mdpi.com Such comprehensive analyses are essential for understanding the biological roles and metabolic fate of this compound. frontiersin.orgnih.gov

Biotechnological Applications and Industrial Relevance Non Clinical

Utilization of 2-Dehydro-D-Glucopyranose as a Precursor for Specialty Chemicals

This compound, also known as 2-keto-D-glucose, is a key building block for the production of a range of specialty chemicals. boku.ac.at Its enzymatic synthesis provides a high-purity intermediate that can be further converted into rare sugars and their derivatives. researchgate.net One of the most notable industrial applications was the Cetus process, developed in the early 1980s, which utilized 2-keto-D-glucose as an intermediate for converting glucose into pure fructose. boku.ac.atresearchgate.net This two-step enzymatic process involves the initial oxidation of D-glucose to 2-keto-D-glucose with high selectivity (over 99% conversion), followed by its reduction to D-fructose using an aldose reductase. researchgate.net

Beyond fructose, this compound is a precursor to 2-keto-D-gluconic acid, which is an important organic acid used to produce the food antioxidant erythorbic acid. researchgate.net The biotransformation pathways also allow for the synthesis of other valuable compounds; for instance, the enzymatic hydrogenation of D-fructose (derived from 2-keto-D-glucose) can yield D-mannitol. researchgate.net Furthermore, there is potential for producing derivatives of D-sorbitol and D-galactose that can be used as low-calorie sweeteners. researchgate.net Deoxy-keto acids derived from related pathways, such as keto-deoxy-L-galactonic acid, have potential applications as chelators, clarifiers, preservatives, and even as precursors for plastics. researchgate.net

| Precursor | Intermediate | End Product | Industrial Application |

| D-Glucose | This compound | D-Fructose | High-purity sweetener production (Cetus Process) researchgate.net |

| D-Glucose | This compound | 2-Keto-D-gluconic acid | Production of Erythorbic Acid (food antioxidant) researchgate.net |

| D-Glucose | This compound → D-Fructose | D-Mannitol | Sugar substitute, other industrial uses researchgate.net |

| D-Glucose | This compound | D-Sorbitol/D-Galactose Derivatives | Potential low-calorie sweeteners researchgate.net |

Enzymatic Production of High-Value Ketosugars in Carbohydrate Chemistry

The synthesis of ketosugars like this compound is often difficult and inefficient via conventional chemical methods, making enzymatic routes highly attractive in carbohydrate chemistry. boku.ac.at The primary biocatalysts for this transformation are sugar-oxidoreductases, particularly pyranose 2-oxidase (P2Ox). boku.ac.at P2Ox, a flavoprotein widespread among lignin-degrading fungi, catalyzes the highly regioselective oxidation of various aldopyranoses at the C-2 position to generate the corresponding 2-keto derivatives. boku.ac.atplos.org

The enzymatic reaction using P2Ox is valued for its high specificity and yield. researchgate.net For example, the conversion of D-glucose to 2-keto-D-glucose can achieve a conversion rate of over 99%. researchgate.net This efficiency makes P2Ox a powerful tool for the preparative-scale production of well-defined 2-ketosugars, which are valuable as rare sugar intermediates for further synthesis. boku.ac.at

Another related enzyme is pyranose dehydrogenase (PDH), which can also oxidize a broad range of sugars. boku.ac.at However, its regioselectivity can vary depending on the substrate and the enzyme's source. For instance, PDH from Agaricus bisporus oxidizes glucose at both the C-2 and C-3 positions. boku.ac.at This contrasts with the high C-2 selectivity typically observed with P2Ox, making the latter more suitable for the specific production of this compound. boku.ac.at

| Enzyme | Abbreviation | EC Number | Function | Key Characteristics |

| Pyranose 2-oxidase | P2Ox | 1.1.3.10 | Catalyzes C-2 oxidation of aldopyranoses to 2-ketosugars. boku.ac.at | High regioselectivity for the C-2 position; attractive for producing pure this compound. boku.ac.atplos.org |

| Pyranose dehydrogenase | PDH | 1.1.99.29 | Oxidizes a broad range of mono- and oligosaccharides. boku.ac.at | Regioselectivity is substrate-dependent; can oxidize at C-2 and/or C-3 positions. boku.ac.at |

| Glucose Oxidase | GOx | 1.1.3.4 | Catalyzes the oxidation of β-D-glucose at C-1 to D-glucono-δ-lactone. nih.gov | Highly specific for β-D-glucose; commonly used in biosensors but does not produce this compound. nih.gov |

Development of Biosensors and Biocatalysts Based on C2-Oxidation Enzymes

Enzymes that catalyze the C2-oxidation of sugars, such as pyranose 2-oxidase (P2Ox), are increasingly important in the development of sophisticated biosensors and for various biocatalytic applications. boku.ac.at P2Ox is a well-studied oxidoreductase for use in biosensors and biofuel cells, often as an alternative to the more common glucose oxidase (GOx). plos.orgnih.gov While GOx oxidizes glucose at the C-1 position, P2Ox acts on the C-2 position and can oxidize a wider range of sugars, including D-galactose and D-xylose. nih.govnih.gov

In the context of biosensors and biofuel cells, a key challenge is ensuring efficient electron transfer from the enzyme's active site to an electrode surface. plos.org A desirable property for these applications is reduced reactivity with oxygen, which minimizes oxidative damage to the biocatalyst from hydrogen peroxide production and prevents electron "leakage" to oxygen, leading to a more accurate and efficient device. plos.orgnih.gov

To address this, protein engineering has been employed to modify P2Ox. Site-saturation mutagenesis has been used to create enzyme variants with decreased oxidase activity but maintained dehydrogenase activity. plos.org Specific variants of P2Ox from Trametes ochracea have demonstrated improved properties for bioelectrocatalytic applications. nih.gov

| P2Ox Variant | Mutation | Key Improvement | Application |

| T166R | Threonine to Arginine | Decreased oxidase activity, maintained dehydrogenase activity. plos.org | Biosensors, Biofuel Cells |

| Q448H | Glutamine to Histidine | Decreased oxidase activity, maintained dehydrogenase activity. plos.org | Biosensors, Biofuel Cells |

| L545C | Leucine to Cysteine | Decreased oxidase activity, maintained dehydrogenase activity; showed most desirable kinetic and electrochemical properties. plos.orgnih.gov | Biosensors, Biofuel Cells |

| L547R | Leucine to Arginine | Decreased oxidase activity, maintained dehydrogenase activity. plos.org | Biosensors, Biofuel Cells |

| N593C | Asparagine to Cysteine | Decreased oxidase activity, maintained dehydrogenase activity. plos.org | Biosensors, Biofuel Cells |

Potential in Functional Material Development from Oligosaccharide Derivatives

The unique chemical structure of this compound, specifically the presence of a reactive keto group, makes it a valuable intermediate for the synthesis of novel oligosaccharide derivatives and functional materials. While direct large-scale applications in materials science are still emerging, the potential is significant. The keto group provides a chemical handle for further modifications, allowing for the construction of complex carbohydrates that are difficult to access otherwise.

Keto-deoxy sugars are recognized as useful precursors for producing a variety of derivatives. researchgate.net These derivatives can be designed to form polymers or other materials with specific functionalities. For example, derivatives of related sugar acids have been explored as potential precursors for plastics. researchgate.net The ability to introduce a keto group into a sugar ring, as is the case with this compound, opens pathways to synthesize modified oligosaccharides with tailored properties. Such non-canonical glycans are of interest in chemical glycobiology and for the development of carbohydrate-based therapeutics. worktribe.com

The synthesis of complex oligosaccharides, such as those found in hyaluronic acid, often involves the use of strategically protected and activated sugar building blocks. rsc.org Derivatives of 2-deoxy-D-glucopyranose are central to these synthetic strategies. rsc.org The availability of this compound through efficient enzymatic means provides a starting point for creating a diverse array of these essential building blocks, thereby facilitating the development of new functional biomaterials and complex carbohydrate structures.

Computational and Theoretical Studies on 2 Dehydro D Glucopyranose

Quantum Mechanical and Molecular Dynamics Simulations of Structure and Conformation

Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful computational methods used to study the structure and conformational dynamics of molecules. mdpi.comnih.gov QM calculations, based on the principles of quantum physics, provide accurate descriptions of the electronic structure and energies of different molecular conformations. nih.gov MD simulations, on the other hand, use classical mechanics to simulate the movement of atoms over time, offering a dynamic picture of conformational changes. rsc.org

For carbohydrate molecules like 2-dehydro-D-glucopyranose, understanding their conformational landscape is crucial as it directly influences their biological activity. A detailed theoretical study on the related molecule, D-glucopyranose, using G4MP2 with the SMD solvation model, revealed the energetic landscape of its different rotamers. researchgate.net For instance, the study calculated the free energy profile for the rotation around the C5-C6 bond, identifying the most stable conformations. researchgate.net While specific data for this compound is not detailed in the provided results, the methodologies are directly applicable.

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly useful for studying molecules in complex environments, such as in solution or within a protein's active site. mdpi.comnih.gov In this hybrid method, the core part of the molecule (e.g., the pyranose ring of this compound) is treated with high-level QM methods, while the surrounding environment is modeled using less computationally expensive MM force fields. mdpi.com This allows for an accurate description of the electronic effects within the sugar while still accounting for the influence of the surrounding medium.

Table 8.1: Representative Computational Methods for Structural and Conformational Analysis

| Method | Description | Application to this compound |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) are common. sumitomo-chem.co.jp | Calculation of the relative energies of different chair and boat conformations, determination of bond lengths, bond angles, and torsional angles. |

| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules over time based on classical mechanics and a force field. rsc.org | Exploration of the conformational landscape in solution, identification of stable and transient conformations, and analysis of intramolecular hydrogen bonding patterns. |

| QM/MM | A hybrid method combining QM for a small, critical region of the system and MM for the larger surrounding environment. mdpi.com | Modeling the conformation of this compound within an enzyme active site, where the sugar and key residues are treated with QM. |

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling is a vital tool for understanding how this compound interacts with enzymes. rsc.org Techniques like molecular docking and QM/MM simulations can predict the binding pose of the substrate within the enzyme's active site and elucidate the nature of the interactions that stabilize the enzyme-substrate complex. nih.govbiorxiv.org

Molecular docking studies, for example, can screen potential binding orientations of this compound within an enzyme's active site based on geometric and energetic complementarity. nih.gov This can help identify key amino acid residues involved in substrate recognition and binding. For instance, in a study of soluble glucose dehydrogenase, molecular dynamics simulations revealed that the glucose substrate docks onto the PQQ cofactor, forming hydrophobic interactions and specific hydrogen bonds with residues like Gln76, Asp143, His144, and Arg228. nih.gov Similar interactions would be expected to play a role in the binding of this compound to its target enzymes.

QM/MM simulations can provide a more detailed picture of the enzyme-substrate interactions by treating the substrate and the immediate active site residues at a quantum mechanical level. acs.org This allows for the accurate modeling of electronic effects such as charge transfer and polarization, which are crucial for catalysis. These simulations can help characterize the transition states of enzymatic reactions involving this compound, providing insights into the catalytic mechanism. acs.org

Table 8.2: Key Interactions in Enzyme-Substrate Complexes Involving Pyranoses

| Interaction Type | Description | Example Residues (from related systems) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Gln, Asp, His, Arg nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution and exclude water molecules. | Interactions with nonpolar amino acid side chains. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close contacts between the substrate and enzyme atoms. |

| Covalent Bonding (transient) | Formation of a temporary covalent bond between the substrate and the enzyme during the reaction. | Can be modeled with QM/MM to understand the reaction pathway. |

Theoretical Predictions of Reactivity and Reaction Mechanisms

Theoretical calculations, particularly those based on quantum mechanics, are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. sumitomo-chem.co.jpunipa.it By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway and determine the activation energies for different potential mechanisms. sumitomo-chem.co.jp

Density Functional Theory (DFT) is a widely used QM method for studying reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jp For example, DFT calculations have been used to explore the plausible reaction pathways of dehydro compounds. unipa.it In the context of acid-catalyzed dehydration of D-glucopyranose, theoretical studies have identified preferred protonation sites and mapped out the subsequent decomposition pathways. researchgate.net Similar approaches can be applied to this compound to predict its behavior in various chemical reactions.

The insights gained from these theoretical predictions are valuable for understanding the chemical transformations that this compound undergoes, both in biological systems and in synthetic organic chemistry. rushim.ru For instance, understanding the mechanism of its oxidation or reduction can aid in the design of new catalysts or inhibitors for enzymes that process this sugar.

Table 8.3: Theoretical Approaches to Studying Reactivity and Mechanisms

| Theoretical Method | Information Gained | Relevance to this compound |

| Transition State Theory | Calculation of reaction rates from the properties of the transition state. sumitomo-chem.co.jp | Predicting the rate-determining step in enzymatic or chemical reactions involving the compound. |

| Reaction Path Following | Mapping the minimum energy path connecting reactants and products via the transition state. mdpi.com | Visualizing the geometric and electronic changes that occur during a reaction. |

| Catalytic Cycle Modeling | Simulating the entire catalytic cycle of an enzyme that utilizes this compound as a substrate. | Understanding the role of the enzyme in lowering the activation energy and facilitating the reaction. |

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com Computational chemistry provides a powerful platform for conducting SAR studies, allowing for the rapid evaluation of how modifications to the structure of this compound might affect its interactions with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net These models can be used to predict the activity of new, unsynthesized derivatives of this compound. The process involves generating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties), and then using statistical methods to find a correlation between these descriptors and the observed activity. researchgate.net

By analyzing the SAR, researchers can identify the key structural features of this compound that are important for its biological function. d-nb.info This knowledge can then be used to guide the design of new molecules with improved potency, selectivity, or other desirable properties. For example, if a particular hydroxyl group is found to be crucial for binding to a target enzyme, medicinal chemists can focus on modifications to other parts of the molecule to enhance its activity.

Table 8.4: Computational Approaches in SAR Studies

| Approach | Description | Application to this compound Derivatives |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Evaluating how different substituents on the pyranose ring affect its binding to a target protein. |

| 3D-QSAR | Correlates the 3D properties of molecules (e.g., shape and electrostatic potential) with their biological activity. | Building a predictive model for the activity of a series of this compound analogs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defining the key features of this compound that are necessary for its interaction with a receptor. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of two similar ligands to a receptor. | Accurately predicting the change in binding affinity resulting from a small modification to the this compound scaffold. |

Future Directions in 2 Dehydro D Glucopyranose Research

Exploration of Novel Enzymatic Pathways for Production and Transformation

The biotechnological production of 2-dehydro-D-glucopyranose hinges on the discovery and engineering of specific enzymes capable of selectively oxidizing D-glucose at the C-2 position. Future research will likely focus on identifying and characterizing novel oxidoreductases from diverse microbial sources.

Key enzymes of interest include pyranose 2-oxidase (P2Ox), a flavoprotein that catalyzes the oxidation of various aldopyranoses at the C-2 position to yield the corresponding 2-keto derivatives, such as the conversion of D-glucose to this compound. researchgate.netplos.org This enzyme, found in several fungi, is a primary candidate for the biocatalytic production of these valuable ketosugars. researchgate.net

Another significant source of relevant enzymes is the genus Gluconobacter, particularly Gluconobacter oxydans. This bacterium is renowned for its incomplete oxidation of a wide array of sugars and alcohols, accumulating the products extracellularly. researchgate.netgoettingen-research-online.de Its membrane-bound dehydrogenases are capable of oxidizing glucose to various keto-D-gluconic acids, including the pathway that proceeds via this compound (2-keto-D-glucose) to 2-keto-D-gluconic acid. goettingen-research-online.denih.gov Exploring the enzymatic machinery of Gluconobacter and related acetic acid bacteria could reveal novel catalysts with high efficiency and stability for industrial applications. researchgate.net

The transformation of this compound is also a critical area. For instance, pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase (2KGDH) specifically oxidizes this compound to 2-keto-D-gluconic acid, a precursor for the food antioxidant erythorbic acid. medchemexpress.comnih.gov Further research into reductases and isomerases could also establish pathways to convert this compound into other valuable rare sugars like D-fructose or D-tagatose. nih.gov

| Enzyme/Enzyme System | Source Organism(s) | Reaction Catalyzed | Relevance to this compound |

| Pyranose 2-Oxidase (P2Ox) | Trametes multicolor, Peniophora gigantea | D-glucose + O₂ → this compound + H₂O₂ | Direct enzymatic synthesis from D-glucose. researchgate.netnih.govcaymanchem.com |

| Membrane-bound Dehydrogenases | Gluconobacter oxydans | D-glucose → D-gluconic acid → 2-keto-D-gluconic acid | Production of 2-keto-D-gluconic acid, often via a this compound intermediate. goettingen-research-online.denih.gov |

| 2-keto-D-glucose dehydrogenase (2KGDH) | Pseudomonas aureofaciens | This compound → 2-keto-D-gluconic acid | Transformation of this compound into a valuable downstream product. medchemexpress.com |

| Glycoside Phosphorylases | Escherichia coli | Reverse phosphorolysis to form novel glycosides | Potential to use this compound as a building block for complex carbohydrates. oup.com |

Application of Advanced Synthetic Biology and Metabolic Engineering for Optimized Production

To move beyond laboratory-scale synthesis and enable industrial production, advanced synthetic biology and metabolic engineering approaches are essential. nih.gov These strategies aim to develop robust microbial cell factories for the high-yield production of this compound and other rare sugars from inexpensive feedstocks like glycerol (B35011) or lignocellulosic biomass. mdpi.comresearchgate.net

A primary strategy involves the heterologous expression and overexpression of key enzymes, such as pyranose 2-oxidase, in well-characterized host organisms like Escherichia coli or the food-grade bacterium Bacillus subtilis. researchgate.netnih.gov This can be combined with the deletion of competing metabolic pathways to channel the carbon flux toward the desired product. For example, in Gluconobacter oxydans, inactivating the enzyme responsible for producing the byproduct 5-keto-D-gluconic acid has been shown to dramatically increase the yield of the desired 2-keto-D-gluconic acid. nih.gov A similar approach could be used to maximize the accumulation of this compound.

Further optimization can be achieved through:

Promoter Engineering: Using strong, inducible, or dynamically regulated promoters to control the expression of biosynthetic genes and balance metabolic flux between cell growth and product formation. mdpi.comnih.gov

Cofactor Engineering: Optimizing the intracellular supply of cofactors like NAD(P)H, which are crucial for the activity of many oxidoreductases.

Protein Engineering: Improving the catalytic properties of key enzymes, such as P2Ox, through techniques like saturation mutagenesis to enhance their stability, substrate specificity, or activity under industrial process conditions. nih.govnih.gov

| Strategy | Approach | Target Organism Example | Desired Outcome for this compound Production |

| Pathway Overexpression | Heterologous expression of pyranose 2-oxidase (P2Ox) gene. | E. coli, B. subtilis | Increased enzymatic capacity for converting D-glucose to this compound. researchgate.netnih.gov |

| Byproduct Elimination | Deletion of genes for competing pathways (e.g., gluconate-5-dehydrogenase). | Gluconobacter oxydans | Prevention of carbon flux diversion to undesired products, increasing yield and purity. nih.gov |

| Enzyme Improvement | Site-directed or random mutagenesis of P2Ox. | Trametes multicolor (source) | Enhanced enzyme thermostability, altered substrate selectivity (e.g., for galactose), or improved catalytic efficiency. nih.govnih.gov |

| Whole-Cell Biocatalysis | Use of resting or immobilized cells with high enzymatic activity. | Pseudomonas plecoglossicida, Gluconobacter oxydans | Development of reusable biocatalysts for continuous or semi-continuous production processes. nih.govresearchgate.net |

Elucidation of Broader Biological Roles beyond Current Understanding

While this compound is primarily viewed as a biochemical intermediate, its full range of biological activities remains an important area for future research. It is known to be a key intermediate in a secondary metabolic pathway in fungi that leads to the production of the antibiotic cortalcerone. medchemexpress.comtargetmol.com This suggests a potential role in microbial defense mechanisms.

Additionally, this compound has been identified as a glucose degradation product, for instance in heat-sterilized peritoneal dialysis fluids, indicating its formation through non-enzymatic chemical reactions under certain conditions. caymanchem.com Some studies have also suggested it possesses antioxidant properties. caymanchem.com

It is crucial to distinguish this compound from its well-studied analog, 2-deoxy-D-glucose (2-DG). mdpi.com While both are glucose analogs, 2-DG lacks a hydroxyl group at the C-2 position and acts as an inhibitor of glycolysis, a property that has been extensively studied for therapeutic applications. mdpi.comnih.gov In contrast, this compound is a keto-sugar, and its interactions with cellular metabolic pathways are different and less understood. Future studies should aim to clarify its specific effects on metabolic pathways, cell signaling, and its potential physiological roles in various organisms.

Development of Innovative Biotechnological Tools and Processes

The unique chemical structure of this compound makes it an attractive building block for the synthesis of other high-value compounds. The development of efficient and sustainable processes for its production is therefore a key research goal.

Innovative biotechnological applications include:

Precursor for Fine Chemicals: It is a critical intermediate for producing valuable chemicals. For example, its oxidation product, 2-keto-D-gluconic acid, is the direct precursor for the industrial synthesis of erythorbic acid (isoascorbic acid), a widely used food antioxidant. nih.govfrontiersin.org Furthermore, it can be catalytically reduced to produce the rare sugars D-fructose and D-tagatose. nih.gov

Advanced Biocatalysis: The enzymes that produce it, particularly pyranose 2-oxidase, are themselves valuable biotechnological tools. researchgate.net Protein engineering efforts are underway to improve P2Ox for applications in biotransformations, such as modifying its substrate selectivity to convert both glucose and galactose from lactose (B1674315) hydrolysates into their respective 2-keto forms. researchgate.netnih.gov

Biosensors and Biofuel Cells: P2Ox is a candidate for use in biosensors for glucose monitoring and as a bio-component in biofuel cells. nih.govresearchgate.net Engineering the enzyme to reduce its reactivity with oxygen while maintaining high activity with other electron acceptors is a key strategy to improve its performance in these devices by minimizing electron "leakage" and preventing the formation of damaging hydrogen peroxide. plos.org

Whole-Cell Fermentation Processes: Developing robust fermentation processes using microorganisms like Gluconobacter oxydans or Pseudomonas species can enable the cost-effective production of this compound or its derivatives from inexpensive feedstocks like starch or lignocellulosic hydrolysates. frontiersin.orgmdpi.comresearchgate.net

| Application Area | Specific Use | Key Enabling Technology/Enzyme |

| Food Industry | Intermediate for the antioxidant erythorbic acid. | Whole-cell biocatalysis with Pseudomonas or Gluconobacter to produce 2-keto-D-gluconic acid. nih.govfrontiersin.org |

| Pharmaceuticals | Building block for synthesizing complex carbohydrates or bioactive molecules. caymanchem.com | Chemo-enzymatic synthesis routes. |

| Rare Sugar Production | Precursor for D-fructose and D-tagatose. | Engineered Pyranose 2-Oxidase (P2Ox) combined with chemical or enzymatic reduction. nih.gov |

| Bioelectronics | Anode component in glucose biosensors and biofuel cells. | Engineered Pyranose 2-Oxidase (P2Ox) with modified electron acceptor specificity. plos.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-dehydro-D-glucopyranose, and how can purity be validated experimentally?

- Methodology : Synthesis often involves regioselective oxidation of D-glucopyranose derivatives using reagents like TEMPO/NaClO or enzymatic catalysis. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of α/β anomer peaks at δ 5.2–5.4 ppm for protons adjacent to the keto group). Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 179 [M-H]⁻ .

- Key considerations : Protect free hydroxyl groups during synthesis to avoid side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- ¹³C NMR : The C2 ketone carbon appears at δ ~210 ppm, distinguishing it from non-oxidized analogs (δ ~70–80 ppm for C2-OH).

- IR spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ confirms the 2-keto group.

- X-ray crystallography : Resolves chair conformations and hydrogen-bonding networks (e.g., O3-H⋯O5 interactions in the (4)C₁ conformer) .

Advanced Research Questions

Q. How do computational methods resolve contradictions in this compound’s intramolecular hydrogen-bonding behavior?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31+G(d) level identifies bond critical points (BCPs) for hydrogen bonds. For example, vicinal OH groups in the (4)C₁ conformer lack BCPs (contradicting early claims), while O6-H⋯O2 interactions in hydrated forms show BCPs with ∇²ρ(r) > 0 (indicative of hydrogen bonds). Compare results across MP2 and CCSD(T) models to address discrepancies in bond energies .

Q. What experimental designs optimize this compound’s role in glycosylation reactions?

- Methodology : Use in situ anomerization studies (¹H NMR at 25–60°C) to track reactivity. For example, the 2-keto group reduces steric hindrance, enabling β-selective glycosylation with trichloroacetimidate donors. Monitor kinetics via stopped-flow spectrophotometry (λ = 280 nm for imidate intermediates) .

Q. How can conflicting data on this compound’s metabolic stability be reconciled in cell-based assays?

- Methodology :

- Hepatocyte assays : Incubate with hepatocytes (125 rpm, 30°C) and quantify residual substrate via LC-MS/MS. Adjust incubation times to balance degradation rates and detection limits .

- Control experiments : Compare with D-glucose and 2-deoxy-D-glucose to isolate keto-group-specific effects. Use isotopically labeled analogs (e.g., ¹³C-2-dehydro-D-glucopyranose) for tracer studies .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodology : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report confidence intervals (95%) and validate assumptions via residual plots .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?

- Methodology : Deposit raw diffraction data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Include refinement parameters (R-factor < 0.05) and anisotropic displacement parameters for non-hydrogen atoms. Cross-validate with independent datasets (e.g., PDB ID: VJ4 for related structures) .

Nomenclature and Documentation

Q. What IUPAC guidelines govern the naming of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.